molecular formula C13H8F4O2 B6375061 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261521-68-9

2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6375061
CAS RN: 1261521-68-9
M. Wt: 272.19 g/mol
InChI Key: RGDWOWKMRIDBHJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% (2F5TFPP) is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 292.32 g/mol and a boiling point of 135-137 °C. It is soluble in water, alcohol, and ether and is insoluble in most organic solvents. 2F5TFPP is synthesized using a variety of methods, including the reaction of trifluoromethoxybenzene and 2-fluorophenol in the presence of a suitable catalyst.

Scientific Research Applications

2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research applications due to its unique properties. It can be used as a reagent for the synthesis of other organic compounds, such as 2-fluoro-4-trifluoromethoxybenzyl alcohol and 2-fluoro-4-trifluoromethoxybenzaldehyde. It is also used as a catalyst for the synthesis of other organic compounds, such as 1-bromo-2-fluoro-5-trifluoromethoxybenzene. In addition, 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as a reagent for the synthesis of 2-fluoro-4-trifluoromethoxybenzyl halides, which are used in the synthesis of pharmaceuticals.

Mechanism of Action

2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is a strong oxidizing agent and is able to oxidize a variety of organic compounds. The mechanism of action of 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is not fully understood, but it is believed that the oxidation of organic compounds is initiated by the transfer of electrons from 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% to the organic compound. This electron transfer results in the formation of an intermediate which is then oxidized to the final product.
Biochemical and Physiological Effects
2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including improved cognitive function and increased alertness. In addition, 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in treating a variety of conditions.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is a widely used reagent in laboratory experiments, and it has several advantages over other reagents. It is relatively inexpensive, and it is easy to synthesize and purify. In addition, it is stable and has a long shelf life. However, there are some limitations to its use in lab experiments. For example, it is not soluble in many organic solvents, and it is not very soluble in water. In addition, it is a strong oxidizing agent and must be handled with care.

Future Directions

The potential applications for 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% are numerous, and there are a variety of future directions for its use. For example, it could be used to synthesize new pharmaceuticals or other organic compounds. It could also be used in the development of new catalysts for the synthesis of organic compounds. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% and to develop new methods for its synthesis and purification.

Synthesis Methods

The most common method for synthesizing 2-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, 95% is the reaction of trifluoromethoxybenzene and 2-fluorophenol in the presence of a suitable catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 80-100 °C and is completed in approximately 4 hours. The product is then purified by recrystallization and can be further purified by distillation.

properties

IUPAC Name

2-fluoro-5-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDWOWKMRIDBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684519
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261521-68-9
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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